molecular formula C23H25FN4O3 B2440204 N-(4-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide CAS No. 923174-76-9

N-(4-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B2440204
CAS No.: 923174-76-9
M. Wt: 424.476
InChI Key: RJZIGURVAFKLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antitumor Applications

A series of derivatives, including structures related to the specified compound, have been synthesized and evaluated for their antiviral activity. Notably, compounds with the spirothiazolidinone scaffold have demonstrated strong activity against the influenza A/H3N2 virus and human coronavirus 229E, highlighting their potential as versatile antiviral molecules (Çağla Begüm Apaydın et al., 2020). Additionally, derivatives have been assessed for antitumor activity, where compounds bearing different heterocyclic ring systems showed considerable anticancer activity against various cancer cell lines, underscoring their therapeutic potential in oncology (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Neuropharmacological Applications

The neuropharmacological profiles of compounds with a similar structural framework have been explored, revealing their selective agonism for peripheral benzodiazepine receptors (PBRs). These compounds exhibit potent anxiolytic-like properties in animal models, distinguishing them as potential novel treatments for anxiety disorders without affecting central benzodiazepine receptors and thus potentially offering a more favorable side effect profile (S. Okuyama et al., 1999).

Analgesic Applications

Furthermore, (indol-3-yl)alkylamides synthesized from structures incorporating elements of the original compound have shown promising analgesic properties. These compounds, particularly those with benzyl or 4-fluorobenzyl moieties, exhibited analgesic effects comparable to reference drugs such as flupirtine, ibuprofen, and diclofenac, suggesting their potential as effective pain management agents (F. Fouchard et al., 2001).

Anti-inflammatory Applications

In the realm of anti-inflammatory research, derivatives of N-(3-chloro-4-fluorophenyl) have been synthesized and demonstrated significant anti-inflammatory activity. This indicates the applicability of related structures in developing new anti-inflammatory agents (K. Sunder, Jayapal Maleraju, 2013).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-16-2-4-17(5-3-16)14-28-21(30)23(26-22(28)31)10-12-27(13-11-23)15-20(29)25-19-8-6-18(24)7-9-19/h2-9H,10-15H2,1H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZIGURVAFKLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.